molecular formula C2F5C2H4C2F5<br>C6H4F10 B8717474 1,1,1,2,2,5,5,6,6,6-Decafluorohexane CAS No. 95576-25-3

1,1,1,2,2,5,5,6,6,6-Decafluorohexane

Cat. No. B8717474
CAS RN: 95576-25-3
M. Wt: 266.08 g/mol
InChI Key: FUCPNELYUCUXTJ-UHFFFAOYSA-N
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Patent
US05421971

Procedure details

The reactor in this Example consisted of a 1.25 inch diameter pyrex tube heated by means of electrical heating tape and an internal thermocouple to measure the temperature inside the tube. The reactor was packed with a mixture of 50 cm3 of 0.5% Pd/Al2O3 (1/8 inch pellets) and 100 cm3 of glass helices for a total bed volume of 150 cm3. The Pd/A12O3 pellets are available from Aldrich Chemical or Engelhard Industries. Effluent from the reactor was condensed into cold traps maintained at -30° C. and -78° C. Hydrogen was passed into the tube at 155 mL/min, while CF3CF2CC12CC12CF2CF3 was metered into the top of the vertically mounted reactor at a rate of about 10 g/h. The temperature inside the reactor during the reduction was 202°-206° C. After a total reaction time of 3.75 h (38.1 g total CF3CF2CC12CC12CF2CF3 added), 20.15 g of product was collected in the cold traps, which was 99% pure according to GC analysis. The product was identified as CF3CF2CH2CH2CF2CF3 (boiling point 66° C., 80% yield) based on nuclear magnetic resonance and mass spectroscopy analysis.
[Compound]
Name
Pd Al2O3
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CF3CF2CC12CC12CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CF3CF2CC12CC12CF2CF3
Quantity
38.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
20.15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])(Cl)Cl)(Cl)Cl)([F:9])[F:8])([F:6])([F:5])[F:4]>[Pd]>[C:19]([C:16]([CH2:13][CH2:10][C:7]([C:3]([F:4])([F:5])[F:6])([F:8])[F:9])([F:18])[F:17])([F:22])([F:21])[F:20]

Inputs

Step One
Name
Pd Al2O3
Quantity
50 mL
Type
reactant
Smiles
Name
glass
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
CF3CF2CC12CC12CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F
Step Four
Name
CF3CF2CC12CC12CF2CF3
Quantity
38.1 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F
Name
product
Quantity
20.15 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated by means of electrical heating tape
CUSTOM
Type
CUSTOM
Details
condensed into cold traps
CUSTOM
Type
CUSTOM
Details
was 202°-206° C
CUSTOM
Type
CUSTOM
Details
was collected in the cold traps, which

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)CCC(F)(F)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.